molecular formula C21H23NO4S B11081367 2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate

2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B11081367
M. Wt: 385.5 g/mol
InChI Key: LTERBWNSPJRUOT-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol or toluene, and using catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic and aliphatic components allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C21H23NO4S/c1-15-8-10-16(11-9-15)19(23)14-26-21(25)18(12-13-27-2)22-20(24)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3,(H,22,24)

InChI Key

LTERBWNSPJRUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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